molecular formula C13H12N2O B2955692 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 51331-93-2

6-Amino-1-ethylbenzo[cd]indol-2(1H)-one

Cat. No.: B2955692
CAS No.: 51331-93-2
M. Wt: 212.252
InChI Key: LZXPPDSORWBMRR-UHFFFAOYSA-N
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Description

6-Amino-1-ethylbenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Scientific Research Applications

6-Amino-1-ethylbenzo[cd]indol-2(1H)-one has several scientific research applications:

Future Directions

The future directions for compounds like 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one could involve further exploration of their biological activities and potential applications. For instance, a study suggested that a Pd(II) complex could be developed as a potent anticancer drug in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-ethylbenzo[cd]indol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the indole core . The reaction conditions often involve heating the mixture under reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-ethylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, amine derivatives, and various substituted indoles, depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-ethylbenzo[cd]indol-2

Properties

IUPAC Name

6-amino-1-ethylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXPPDSORWBMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)N)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID7970869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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